Tridecyl Benzoate
Overview
Description
Tridecyl benzoate is an ester formed from tridecyl alcohol and benzoic acid. It is a colorless to pale yellow liquid with a faint aromatic odor. The molecular formula of this compound is C20H32O2, and it has a molecular weight of approximately 304.47 g/mol . This compound is commonly used in cosmetic formulations due to its emollient properties, providing a smooth and silky feel to the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl benzoate can be synthesized through the esterification reaction between tridecyl alcohol and benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The esterification reaction is carried out at elevated temperatures, and the product is continuously removed to achieve high conversion rates. The final product is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can yield tridecyl alcohol and benzoic acid.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Tridecyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Tridecyl benzoate has a wide range of applications in scientific research and industry:
Pharmaceuticals: this compound is used as an excipient in topical formulations to improve the spreadability and absorption of active ingredients.
Chemical Research: It serves as a model compound in studies of esterification and hydrolysis reactions.
Industrial Applications: It is used as a plasticizer in the production of polymers and resins to improve their flexibility and durability.
Mechanism of Action
The primary mechanism of action of tridecyl benzoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, this compound interacts with the lipid bilayer of the skin, improving its integrity and function. This interaction helps to maintain the skin’s natural moisture balance and provides a smooth, non-greasy feel .
Comparison with Similar Compounds
Myristyl benzoate: Similar in structure but derived from myristyl alcohol.
Tetradecyl benzoate: Derived from tetradecyl alcohol and has similar emollient properties.
Alkyl (C12-15) benzoate: A mixture of benzoates derived from various alcohols in the C12 to C15 range
Uniqueness: Tridecyl benzoate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. This balance makes it particularly effective in formulations where a non-greasy, silky feel is desired. Additionally, its stability and low volatility make it suitable for long-lasting cosmetic and pharmaceutical applications .
Properties
IUPAC Name |
tridecyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXPEXIJLNFIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737595 | |
Record name | Tridecyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29376-83-8 | |
Record name | Tridecyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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